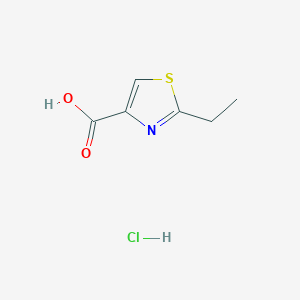

2-Ethylthiazole-4-carboxylic acid hydrochloride

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

2-ethyl-1,3-thiazole-4-carboxylic acid;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H7NO2S.ClH/c1-2-5-7-4(3-10-5)6(8)9;/h3H,2H2,1H3,(H,8,9);1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FZLMRJWKMGYHTF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=NC(=CS1)C(=O)O.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H8ClNO2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

193.65 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

2-Ethylthiazole-4-carboxylic acid hydrochloride basic properties

An In-depth Technical Guide to 2-Ethylthiazole-4-carboxylic acid Hydrochloride for Advanced Research Applications

Abstract

The thiazole ring system is a fundamental scaffold in medicinal chemistry and drug development, present in a multitude of biologically active compounds and approved pharmaceuticals.[1] This guide provides a comprehensive technical overview of this compound, a specific derivative within this important class of heterocyclic compounds. While direct literature on this exact molecule is specialized, this document synthesizes information from closely related analogs to provide researchers, scientists, and drug development professionals with a foundational understanding of its physicochemical properties, logical synthesis strategies, analytical characterization methods, and potential applications. By grounding the discussion in the established chemistry of the thiazole-4-carboxylic acid core, this whitepaper serves as a practical resource for leveraging this compound as a key building block in the synthesis of novel chemical entities.

Chapter 1: The Thiazole-4-Carboxylic Acid Scaffold: A Cornerstone in Medicinal Chemistry

The thiazole moiety is a five-membered heterocyclic ring containing both sulfur and nitrogen atoms. This structural unit is a celebrated pharmacophore in the drug industry due to its unique electronic properties and ability to engage in various biological interactions.[1] Its presence is noted in numerous natural products, including Vitamin B1 (thiamine), and in a wide array of synthetic drugs with diverse therapeutic actions.[1]

Several highly successful pharmaceuticals incorporate the thiazole ring, demonstrating its versatility:

-

Dasatinib: A tyrosine kinase inhibitor used in the management of chronic myeloid leukemia.[1]

-

Febuxostat: A xanthine oxidase inhibitor for treating hyperuricemia associated with gout.[1]

-

Sulfathiazole: An organosulfur sulfa drug historically used for microbial infections.[1]

Beyond its inclusion in final drug products, the thiazole-4-carboxylic acid scaffold is a critical intermediate in chemical synthesis. For example, it is a key precursor for the production of Thiabendazole, a widely used anti-parasitic agent, fungicide, and preservative.[2] The reactivity of the carboxylic acid group, combined with the stability and unique chemical nature of the thiazole ring, makes these compounds valuable starting materials for creating complex molecular architectures.[3][4]

Chapter 2: Physicochemical and Structural Properties

Understanding the fundamental properties of this compound is essential for its effective use in experimental design. The following data is compiled from direct calculation and comparison with closely related analogs, such as 2-Methylthiazole-4-carboxylic acid.

Data Summary: Physicochemical Properties

| Property | Value | Source / Comment |

| IUPAC Name | 2-ethyl-1,3-thiazole-4-carboxylic acid;hydrochloride | - |

| Molecular Formula | C₆H₈ClNO₂S | Calculated |

| Molecular Weight | 193.65 g/mol | Calculated |

| CAS Number | Not available | - |

| Appearance | White to off-white solid | Predicted by analogy to similar compounds.[5] |

| Melting Point | ~140-150 °C (for free base) | Estimated by analogy to 2-Methylthiazole-4-carboxylic acid (145-150 °C). The hydrochloride salt may have a different melting point. |

| Solubility | Poorly soluble in water; Soluble in some organic solvents (e.g., ethanol). | Predicted by analogy.[5] |

| Stability | Stable under normal storage conditions. | Predicted by analogy.[5] |

Chemical Structure

The structure consists of a central thiazole ring substituted with an ethyl group at the 2-position and a carboxylic acid at the 4-position. The hydrochloride salt form protonates the basic nitrogen atom of the thiazole ring.

Caption: Structure of this compound.

Chapter 3: Synthesis and Manufacturing Strategies

A robust synthesis protocol is critical for obtaining high-purity material for research and development. The following proposed pathway is based on the well-established Hantzsch thiazole synthesis and subsequent standard organic transformations, analogous to methods reported in the literature for similar thiazole derivatives.[2]

Retrosynthetic Analysis

A logical retrosynthetic approach breaks down the target molecule into readily available starting materials.

Caption: Retrosynthetic pathway for the target compound.

Proposed Synthetic Workflow

This three-step process provides a reliable route to the desired product.

Caption: Proposed three-step synthesis workflow.

Experimental Protocol

Step 1: Synthesis of Ethyl 2-Ethylthiazole-4-carboxylate Causality: This step utilizes the classic Hantzsch reaction, a reliable method for forming the thiazole ring through the cyclocondensation of a thioamide and an α-haloketone (or its ester equivalent). Ethanol serves as a suitable polar solvent for the reactants.

-

To a round-bottom flask equipped with a reflux condenser, add propanethioamide (1.0 eq) and absolute ethanol (5 mL per gram of thioamide).

-

Stir the mixture at room temperature until the thioamide is fully dissolved.

-

Add ethyl bromopyruvate (1.05 eq) dropwise to the solution. An exotherm may be observed.

-

After the addition is complete, heat the mixture to reflux (approx. 78 °C) for 2-3 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature and pour it into ice-cold water.

-

Neutralize the mixture with a saturated sodium bicarbonate solution, which will cause the product to precipitate.

-

Collect the solid precipitate by vacuum filtration, wash with cold water, and dry under vacuum to yield the crude ester.

Step 2: Hydrolysis to 2-Ethylthiazole-4-carboxylic acid (Free Base) Causality: Saponification (base-catalyzed hydrolysis) is a standard and efficient method for converting an ester to its corresponding carboxylic acid salt.[2] Subsequent acidification protonates the carboxylate to yield the free acid.

-

Suspend the crude ethyl 2-ethylthiazole-4-carboxylate (1.0 eq) in a mixture of ethanol and water (e.g., 1:1 v/v).

-

Add sodium hydroxide (2.5 eq) and heat the mixture to reflux for 1-2 hours, or until the reaction is complete by TLC.

-

Cool the solution in an ice bath and slowly acidify with concentrated hydrochloric acid (HCl) to a pH of approximately 3.[2]

-

A solid precipitate of the free carboxylic acid will form.

-

Collect the solid by vacuum filtration, wash with a small amount of cold water to remove inorganic salts, and dry thoroughly.

Step 3: Formation of the Hydrochloride Salt Causality: Treating the free base with a solution of HCl in a non-polar organic solvent is a common method for precipitating the hydrochloride salt, which often has improved stability and handling properties compared to the free base.[2]

-

Dissolve the dry 2-Ethylthiazole-4-carboxylic acid in a minimal amount of a suitable solvent like methanol.

-

In a separate flask, prepare a saturated solution of HCl gas in diethyl ether or use a commercially available solution.

-

Slowly add the HCl/ether solution to the stirred solution of the carboxylic acid.

-

A white precipitate of this compound will form immediately.

-

Continue stirring for 30 minutes in an ice bath to ensure complete precipitation.

-

Collect the salt by vacuum filtration, wash with cold diethyl ether, and dry under vacuum.

Chapter 4: Analytical Characterization and Quality Control

Rigorous analytical testing is required to confirm the identity, purity, and structure of the final compound.

-

High-Performance Liquid Chromatography (HPLC): Used to determine the purity of the final product. A typical method would involve a C18 reverse-phase column with a gradient elution of acetonitrile and water (with 0.1% trifluoroacetic acid). Purity should be ≥98% for research applications.[6]

-

Liquid Chromatography-Mass Spectrometry (LC-MS): Confirms the molecular weight of the compound. The analysis should show a parent ion peak corresponding to the mass of the protonated free base [M+H]⁺.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: Provides unequivocal structural confirmation.

-

¹H NMR: Expected signals would include a triplet and quartet for the ethyl group, a singlet for the thiazole proton at the 5-position, and a broad singlet for the carboxylic acid proton.

-

¹³C NMR: Will show distinct signals for the ethyl carbons, the three thiazole ring carbons, and the carbonyl carbon of the carboxylic acid.

-

-

Fourier-Transform Infrared (FTIR) Spectroscopy: Used to identify key functional groups. Characteristic peaks would include a broad O-H stretch for the carboxylic acid, a sharp C=O stretch, and vibrations corresponding to the C=N and C-S bonds of the thiazole ring.

Chapter 5: Applications in Research and Drug Development

While a niche molecule, this compound is a valuable building block for synthesizing more complex molecules with potential therapeutic value. Its utility is inferred from the broad biological activities of related thiazole derivatives.[3]

-

Intermediate for Bioactive Molecules: The carboxylic acid functionality serves as a versatile handle for amide bond formation, esterification, or reduction, allowing for its incorporation into larger, more complex structures. It can be used to synthesize novel compounds for screening as potential antimicrobial, anti-inflammatory, anticancer, or antidiabetic agents.[1][6]

-

Fragment-Based Drug Discovery (FBDD): The compound can be used as a fragment in FBDD campaigns to identify novel binders to protein targets of interest. The thiazole core is a common feature in kinase inhibitors, and this fragment could serve as a starting point for developing new therapeutics in that class.[1]

-

Agrochemical Research: Thiazole derivatives are also prevalent in agrochemicals.[6] This compound could be used as a precursor for synthesizing new fungicides or pesticides.

Chapter 6: Safety, Handling, and Storage

Proper safety protocols are mandatory when handling any chemical compound. The following guidelines are based on safety data for structurally similar chemicals.[7][8]

-

Hazard Identification:

-

Personal Protective Equipment (PPE):

-

Handling and Storage:

-

Handle only in a well-ventilated area, preferably in a chemical fume hood, to avoid inhalation.[7]

-

Avoid formation of dust.[7]

-

Wash hands thoroughly after handling.[7]

-

Store in a tightly closed container in a dry, cool, and well-ventilated place.[5][10]

-

Keep away from incompatible materials such as strong oxidizing agents, strong acids, and strong bases.[7][8]

-

-

First Aid Measures:

-

Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek medical attention.[9]

-

Skin Contact: Remove contaminated clothing and wash skin with plenty of soap and water. If irritation occurs, seek medical attention.[7]

-

Inhalation: Remove the victim to fresh air. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Seek medical attention.[9]

-

Ingestion: Do NOT induce vomiting. Wash out mouth with water and seek immediate medical attention.[9]

-

References

- Fisher Scientific. (2010). SAFETY DATA SHEET: 2-Chlorothiazole-4-carboxylic acid.

- Fisher Scientific. (n.d.). SAFETY DATA SHEET: L(-)-Thiazolidine-4-carboxylic acid.

- Cayman Chemical. (2024). Safety Data Sheet: 2-(2-pyridyl)-4-methyl-Thiazole-5-Carboxylic Acid.

- Combi-Blocks, Inc. (2023). Safety Data Sheet: 2-(1H-Indol-3-yl)-4-methyl-thiazole-5-carboxylic acid ethyl ester.

- Fisher Scientific. (n.d.).

- Google Patents. (n.d.). CN102372680A - A kind of method for preparing thiazole-4-carboxylic acid.

-

Al-Ostoot, F. H., et al. (2021). Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents. Molecules, 26(8), 2148. [Link]

-

Wikipedia. (n.d.). 2-Aminothiazoline-4-carboxylic acid. [Link]

-

Midorikawa, Y., et al. (1993). Widespread occurrence of 2-acetylthiazole-4-carboxylic acid in biological material. Biochimica et Biophysica Acta (BBA) - General Subjects, 1157(1), 93-98. [Link]

-

The pharmacology of basic esters of thiazole carboxylic acids. (n.d.). SciSpace. [Link]

-

ResearchGate. (2016). (PDF) Thiazolecarboxylic Acid Derivatives. Part 1. N-Substituted 2-Amino-4-methylthiazole-5-carboxylic Acid Derivatives. [Link]

-

Protective role of L-2-oxothiazolidine-4-carboxylic acid in cisplatin-induced renal injury. (n.d.). [Link]

- Google Patents. (n.d.).

-

Kim, Y. J., et al. (2005). A prodrug of cysteine, L-2-oxothiazolidine-4-carboxylic acid, regulates vascular permeability by reducing vascular endothelial growth factor expression in asthma. Molecular Pharmacology, 68(5), 1281-1290. [Link]

-

Nioi, P., et al. (2012). Evaluation of 2-thiothiazolidine-4-carboxylic acid, a common metabolite of isothiocyanates as a potential biomarker of cruciferous vegetable intake. Nutrition and Cancer, 64(4), 549-556. [Link]

-

El-Sayed, N. N. E., et al. (2021). An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. Molecules, 26(5), 1461. [Link]

-

Wang, Z., et al. (2010). Efficient and Eco-Friendly Preparation of 4-Methyl-5-formyl-thiazole. Molecules, 15(3), 1845-1850. [Link]

- Google Patents. (n.d.). US3274207A - Processes for preparing thiazole carboxylic acids.

- Google Patents. (n.d.). CN104592146A - Preparation process of L-2-oxothiazolidine-4-carboxylic acid.

- Google Patents. (n.d.). CN113461635A - 4- (2-chloroethyl)

-

Olin, B. R., et al. (1993). Thiazolidine-4-carboxylic acid, a physiologic sulfhydryl antioxidant with potential value in geriatric medicine. Annals of Pharmacotherapy, 27(6), 755-758. [Link]

Sources

- 1. Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 2. CN102372680A - A kind of method for preparing thiazole-4-carboxylic acid - Google Patents [patents.google.com]

- 3. mdpi.com [mdpi.com]

- 4. US3274207A - Processes for preparing thiazole carboxylic acids - Google Patents [patents.google.com]

- 5. 2-Aminothiazole-4-Carboxylic Acid Ethyl Ester Supplier China | High Purity CAS 24363-68-8 | Reliable Manufacturer & Exporter [chemheterocycles.com]

- 6. chemimpex.com [chemimpex.com]

- 7. fishersci.com [fishersci.com]

- 8. fishersci.com [fishersci.com]

- 9. fishersci.com [fishersci.com]

- 10. combi-blocks.com [combi-blocks.com]

An In-depth Technical Guide to 2-Ethylthiazole-4-carboxylic acid hydrochloride: Structure, Synthesis, and Applications

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 2-Ethylthiazole-4-carboxylic acid hydrochloride, a heterocyclic compound of significant interest in medicinal chemistry and drug discovery. The guide details its chemical structure, elucidates a robust synthetic pathway based on the Hantzsch thiazole synthesis, and explores its physicochemical properties through predicted spectroscopic analysis. Furthermore, it delves into the potential applications of this molecule, particularly as a scaffold in the development of novel therapeutic agents. This document is intended to be a valuable resource for researchers and scientists engaged in the fields of organic synthesis, medicinal chemistry, and pharmaceutical development, offering both theoretical insights and practical methodologies.

Introduction: The Significance of the Thiazole Moiety

The thiazole ring, a five-membered aromatic heterocycle containing sulfur and nitrogen atoms, is a privileged scaffold in medicinal chemistry.[1] Its unique electronic properties and ability to engage in various non-covalent interactions have led to its incorporation into a wide array of clinically approved drugs with diverse therapeutic activities, including antimicrobial, anti-inflammatory, and anticancer effects.[2][3] The substitution pattern on the thiazole ring plays a crucial role in modulating the biological activity of these compounds. 2-Alkylthiazole-4-carboxylic acids, in particular, represent a class of building blocks that offer synthetic versatility for the construction of more complex molecular architectures. This guide focuses on the hydrochloride salt of 2-Ethylthiazole-4-carboxylic acid, providing a detailed examination of its chemical characteristics and potential as a valuable intermediate in drug discovery programs.

Chemical Structure and Properties

This compound possesses a core thiazole ring substituted with an ethyl group at the 2-position and a carboxylic acid group at the 4-position. The hydrochloride salt form enhances its solubility in aqueous media, a desirable property for biological screening and formulation studies.

Molecular Structure

The structure of this compound is characterized by the planar thiazole ring. The presence of the electron-withdrawing carboxylic acid group and the electron-donating ethyl group influences the electron density distribution within the ring, impacting its reactivity. The protonation of the thiazole nitrogen by hydrochloric acid is expected, which would further influence the electronic properties of the ring system.

Table 1: Physicochemical Properties of this compound

| Property | Value |

| Molecular Formula | C₆H₈ClNO₂S |

| Molecular Weight | 193.65 g/mol |

| Appearance | Predicted to be a white to off-white solid |

| Solubility | Expected to be soluble in water and polar organic solvents |

| pKa | The carboxylic acid proton is expected to have a pKa in the range of 3-4, while the thiazolium proton's pKa will be significantly lower. |

Structural Visualization

Figure 1: Chemical structure of this compound.

Synthesis of this compound

A robust and widely applicable method for the synthesis of the thiazole core is the Hantzsch thiazole synthesis.[4][5] This method involves the condensation of an α-haloketone with a thioamide. For the synthesis of 2-Ethylthiazole-4-carboxylic acid, a multi-step approach starting from readily available commercial reagents is proposed.

Synthetic Strategy

The overall synthetic strategy involves three key steps:

-

Hantzsch Thiazole Synthesis: Reaction of ethyl 2-chloroacetoacetate with propanethioamide to form ethyl 2-ethyl-4-methylthiazole-5-carboxylate.

-

Ester Hydrolysis: Conversion of the ethyl ester to the corresponding carboxylic acid using basic hydrolysis.

-

Salt Formation: Treatment of the free carboxylic acid with hydrochloric acid to yield the final hydrochloride salt.

Figure 2: Proposed synthetic workflow for this compound.

Detailed Experimental Protocol (Proposed)

Step 1: Synthesis of Ethyl 2-ethylthiazole-4-carboxylate

-

To a stirred solution of propanethioamide (1.0 eq) in ethanol, add ethyl 2-chloroacetoacetate (1.0 eq).

-

Heat the reaction mixture to reflux for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

After completion, cool the reaction mixture to room temperature and neutralize with a saturated aqueous solution of sodium bicarbonate.

-

Extract the product with ethyl acetate (3 x volume).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to afford ethyl 2-ethylthiazole-4-carboxylate.

Step 2: Synthesis of 2-Ethylthiazole-4-carboxylic acid

-

Dissolve the ethyl 2-ethylthiazole-4-carboxylate (1.0 eq) in a mixture of ethanol and water.

-

Add sodium hydroxide (2.0-3.0 eq) and heat the mixture to reflux for 2-4 hours, or until the starting material is consumed (monitored by TLC).[6]

-

Cool the reaction mixture to 0 °C in an ice bath and acidify to pH 2-3 with concentrated hydrochloric acid.

-

The precipitated product, 2-Ethylthiazole-4-carboxylic acid, is collected by filtration, washed with cold water, and dried under vacuum.

Step 3: Preparation of this compound

-

Dissolve the 2-Ethylthiazole-4-carboxylic acid in a minimal amount of a suitable solvent such as diethyl ether or ethyl acetate.

-

Slowly add a solution of hydrochloric acid in the same solvent (e.g., 2M HCl in diethyl ether) with stirring.

-

The hydrochloride salt will precipitate out of the solution.

-

Collect the solid by filtration, wash with the solvent, and dry under vacuum to yield this compound as a solid.

Characterization

The structure of this compound can be unequivocally confirmed by a combination of spectroscopic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy (Predicted)

-

¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the ethyl group (a triplet and a quartet), a singlet for the proton at the 5-position of the thiazole ring, and a broad singlet for the carboxylic acid proton at a downfield chemical shift (typically >10 ppm). The thiazolium proton (N-H) may also be observable as a broad singlet.

-

¹³C NMR: The carbon NMR spectrum will display signals for the two carbons of the ethyl group, the three carbons of the thiazole ring, and the carbonyl carbon of the carboxylic acid (typically in the range of 160-175 ppm).

Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts (δ, ppm)

| Group | ¹H NMR (Predicted) | ¹³C NMR (Predicted) |

| Thiazole-H5 | ~8.0-8.5 (s) | ~120-130 |

| -COOH | >10 (br s) | ~160-170 |

| -CH₂CH₃ | ~3.0 (q) | ~25-35 |

| -CH₂CH₃ | ~1.4 (t) | ~10-15 |

| Thiazole-C2 | - | ~165-175 |

| Thiazole-C4 | - | ~140-150 |

Infrared (IR) Spectroscopy (Predicted)

The IR spectrum will provide key information about the functional groups present in the molecule.

-

A broad absorption band in the region of 2500-3300 cm⁻¹ is characteristic of the O-H stretching of the carboxylic acid.

-

A strong absorption band around 1700-1730 cm⁻¹ corresponds to the C=O stretching of the carboxylic acid.

-

C-H stretching vibrations of the ethyl group will appear around 2850-3000 cm⁻¹.

-

C=N and C=C stretching vibrations of the thiazole ring are expected in the 1500-1600 cm⁻¹ region.

Mass Spectrometry (MS) (Predicted)

Mass spectrometry will confirm the molecular weight of the compound.

-

Electrospray Ionization (ESI-MS): In positive ion mode, the spectrum should show a peak corresponding to the protonated molecule [M+H]⁺, where M is the free base (2-Ethylthiazole-4-carboxylic acid). In negative ion mode, a peak for the deprotonated molecule [M-H]⁻ would be observed.

Applications in Drug Discovery and Development

Thiazole-containing compounds have demonstrated a wide range of biological activities, making them attractive scaffolds for drug discovery.[7][8] this compound serves as a versatile building block for the synthesis of more complex molecules with potential therapeutic applications.

As a Scaffold for Novel Therapeutics

The carboxylic acid functionality of this compound provides a convenient handle for further chemical modifications, such as amide bond formation. This allows for the introduction of diverse substituents to explore structure-activity relationships (SAR) and optimize biological activity. For instance, libraries of amides derived from this scaffold can be synthesized and screened for various biological targets.

Figure 3: Role of this compound in drug discovery.

Potential Biological Activities

Based on the activities of related thiazole derivatives, compounds derived from 2-Ethylthiazole-4-carboxylic acid could potentially exhibit:

-

Anticancer Activity: Many thiazole-containing compounds have shown potent anticancer properties by targeting various cellular pathways.

-

Antimicrobial Activity: The thiazole nucleus is a key component of several antibacterial and antifungal drugs.

-

Anti-inflammatory Activity: Thiazole derivatives have been investigated for their ability to modulate inflammatory responses.

Safety and Handling

Conclusion

This compound is a valuable heterocyclic building block with significant potential in medicinal chemistry and drug discovery. Its synthesis can be reliably achieved through the well-established Hantzsch thiazole synthesis, followed by straightforward functional group manipulations. The presence of a versatile carboxylic acid handle allows for the generation of diverse libraries of compounds for biological screening. This technical guide provides a solid foundation for researchers interested in utilizing this compound for the development of novel therapeutic agents, offering insights into its structure, synthesis, and potential applications.

References

-

Chhabria, M. T., Patel, S., Modi, P., & Brahmkshatriya, P. S. (2016). Thiazole: A Review on Chemistry, Synthesis and Therapeutic Importance of its Derivatives. Current Topics in Medicinal Chemistry, 16(26), 2841–2862. [Link]

-

Abdu-Rahem, L. R., & Al-Allaf, T. A. K. (2021). Synthesis And Medicinal Attributes Of Thiazole Derivatives: A Review. Systematic Reviews in Pharmacy, 12(1), 289-300. [Link]

-

Semantic Scholar. (2016). Thiazole: A Review on Chemistry, Synthesis and Therapeutic Importance of its Derivatives. Current Topics in Medicinal Chemistry. [Link]

-

Banu, A., & Arul, A. (2024). An Overview of Synthetic Derivatives of Thiazole and Their Role in Therapeutics. FABAD Journal of Pharmaceutical Sciences, 49(3), 205-218. [Link]

-

Jetir.org. (n.d.). THIAZOLE AND ITS DERIVATIVES: MEDICINAL IMPORTANCE AND VARIOUS ROUTES OF SYNTHESIS. JETIR. [Link]

-

El-Sayed, N. N. E., El-Gohary, N. S., & Abdel-Gawad, S. M. (2016). Synthesis and Biological Evaluation of New Substituted Hantzsch Thiazole Derivatives from Environmentally Benign One-Pot Synthesis Using Silica Supported Tungstosilisic Acid as Reusable Catalyst. Molecules, 21(9), 1228. [Link]

-

ResearchGate. (n.d.). Hantzsch thiazole synthesis. [Link]

-

SynArchive. (2024). Hantzsch Thiazole Synthesis. [Link]

-

PubChem. (n.d.). Ethyl 2-aminothiazole-4-carboxylate. [Link]

-

Davoodi, J., & Foroumadi, A. (2010). Synthesis and biological evaluation of 2-phenylthiazole-4-carboxamide derivatives as anticancer agents. European Journal of Medicinal Chemistry, 45(12), 6133–6138. [Link]

-

Chem Help ASAP. (2020, November 5). Hantzsch thiazole synthesis - laboratory experiment [Video]. YouTube. [Link]

-

Organic Chemistry Portal. (n.d.). Thiazole synthesis. [Link]

- Google Patents. (n.d.). CN102372680A - A kind of method for preparing thiazole-4-carboxylic acid.

- Google Patents. (n.d.). US3274207A - Processes for preparing thiazole carboxylic acids.

Sources

- 1. application.wiley-vch.de [application.wiley-vch.de]

- 2. rsc.org [rsc.org]

- 3. researchgate.net [researchgate.net]

- 4. mdpi.com [mdpi.com]

- 5. The Hantzsch thiazole synthesis under acidic conditions: change of regioselectivity - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]

- 6. CN102372680A - A kind of method for preparing thiazole-4-carboxylic acid - Google Patents [patents.google.com]

- 7. scribd.com [scribd.com]

- 8. rsc.org [rsc.org]

An In-depth Technical Guide to 2-Ethylthiazole-4-carboxylic acid hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 2-Ethylthiazole-4-carboxylic acid hydrochloride (CAS No. 1646152-52-4), a heterocyclic compound of interest in medicinal chemistry and materials science. Although specific literature on this exact molecule is limited, this document leverages established principles of thiazole chemistry to present its core characteristics, a projected synthetic pathway, methodologies for its characterization, and its potential applications. The thiazole scaffold is a crucial pharmacophore found in numerous FDA-approved drugs, and understanding the synthesis and properties of its derivatives is paramount for the development of novel therapeutic agents and functional materials.[1][2] This guide serves as a foundational resource for researchers looking to synthesize, characterize, and utilize this and similar thiazole-based compounds.

Compound Identification and Physicochemical Properties

-

Systematic Name: this compound

-

Molecular Formula: C₆H₈ClNO₂S[3]

-

Structure:

Caption: Chemical structure of this compound.

Table 1: Physicochemical Properties

| Property | Value | Source/Method |

| Molecular Weight | 193.66 g/mol | Calculated |

| Appearance | White to off-white solid | Predicted |

| Solubility | Soluble in water, methanol, DMSO | Predicted based on hydrochloride salt and structure |

| Melting Point | >150 °C (decomposition likely) | Estimated from similar compounds[7] |

Synthesis Methodology: A Projected Hantzsch Thiazole Synthesis

The Hantzsch thiazole synthesis is a cornerstone of heterocyclic chemistry, providing a reliable and high-yielding route to a wide variety of thiazole derivatives. This method involves the cyclocondensation of an α-haloketone with a thioamide. For the synthesis of 2-Ethylthiazole-4-carboxylic acid, a logical approach would involve the reaction of a thioamide bearing the ethyl group (thiopropionamide) with an α-halocarbonyl compound containing the carboxylic acid moiety or its ester precursor.

The following protocol is a projected pathway based on this established reaction. The use of an ester form of the α-halocarbonyl is often preferred to avoid side reactions with the carboxylic acid. The final step would then be the hydrolysis of the ester to the carboxylic acid.

Sources

- 1. Synthesis, Reactions and Medicinal Uses of Thiazole | Pharmaguideline [pharmaguideline.com]

- 2. A review on thiazole based compounds andamp; it’s pharmacological activities [wisdomlib.org]

- 3. 1646152-52-4 | MFCD23703031 | this compound [aaronchem.com]

- 4. 1646152-52-4・this compound・this compound【詳細情報】|試薬-富士フイルム和光純薬 [labchem-wako.fujifilm.com]

- 5. ivychem.com [ivychem.com]

- 6. lookchem.com [lookchem.com]

- 7. 2-甲基噻唑-4-甲酸 97% | Sigma-Aldrich [sigmaaldrich.com]

2-Ethylthiazole-4-carboxylic acid hydrochloride synthesis pathway

An In-depth Technical Guide to the Synthesis of 2-Ethylthiazole-4-carboxylic acid Hydrochloride

This guide provides a comprehensive overview of the primary synthetic pathway for this compound, a heterocyclic compound of significant interest in pharmaceutical research and development. The narrative is structured to provide not only a step-by-step protocol but also the underlying chemical principles and strategic considerations essential for successful synthesis.

Introduction: The Strategic Importance of the Thiazole Moiety

The thiazole ring is a privileged scaffold in medicinal chemistry, forming the core of numerous approved drugs and clinical candidates. Its ability to engage in hydrogen bonding, act as a bioisostere for other functional groups, and its inherent aromatic stability make it a valuable component in drug design. 2-Ethylthiazole-4-carboxylic acid, in particular, serves as a crucial building block for more complex molecules, where the ethyl group at the 2-position and the carboxylic acid at the 4-position provide vectors for further chemical modification. This guide details its synthesis via the robust and widely adopted Hantzsch thiazole synthesis, followed by ester hydrolysis and salt formation.

Overall Synthesis Pathway

The synthesis is efficiently executed in a three-step sequence. The foundational step is the Hantzsch thiazole synthesis, which constructs the core heterocyclic ring. This is followed by a saponification to unmask the carboxylic acid, and the process culminates in the formation of the stable hydrochloride salt.

Caption: Overall workflow for the synthesis of 2-Ethylthiazole-4-carboxylic acid HCl.

Step 1: Hantzsch Thiazole Synthesis of Ethyl 2-ethylthiazole-4-carboxylate

Principle & Causality

The Hantzsch thiazole synthesis is a classic cyclocondensation reaction between a thioamide and an α-halocarbonyl compound.[1][2] The choice of this pathway is predicated on its reliability, high yields, and the ready availability of the starting materials. The reaction mechanism is initiated by a nucleophilic attack of the sulfur atom from the thioamide onto the electrophilic carbon bearing the halogen. This is a key SN2 reaction.[2] The subsequent steps involve an intramolecular cyclization via nucleophilic attack by the nitrogen onto the carbonyl carbon, followed by dehydration to form the aromatic thiazole ring. The aromaticity of the final product is a strong thermodynamic driving force for the reaction.[1]

Reaction Mechanism

Caption: Mechanism of the Hantzsch thiazole synthesis.

Experimental Protocol

-

Reagent Preparation : Thiopropionamide can be synthesized by the thionation of propionamide using Lawesson's reagent or phosphorus pentasulfide (P₄S₁₀) in a suitable solvent like pyridine or benzene.[3][4] Alternatively, it may be commercially available.

-

Reaction Setup : To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add thiopropionamide (1.0 eq) and absolute ethanol.

-

Addition : Slowly add ethyl bromopyruvate (1.0 - 1.1 eq) to the stirred solution. The addition may be exothermic, and cooling in an ice bath may be necessary to control the initial reaction rate.

-

Reaction : Heat the mixture to reflux (approximately 78 °C for ethanol) and maintain for 2-4 hours. The progress of the reaction should be monitored by Thin-Layer Chromatography (TLC).[5]

-

Work-up : After completion, cool the reaction mixture to room temperature. The solvent is typically removed under reduced pressure using a rotary evaporator.

-

Extraction : The residue is dissolved in a suitable organic solvent (e.g., ethyl acetate) and washed with a saturated sodium bicarbonate solution to neutralize any HBr formed, followed by a brine wash.

-

Purification : The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated. The crude product, ethyl 2-ethylthiazole-4-carboxylate, can be purified by column chromatography on silica gel or by vacuum distillation.

Data Summary: Hantzsch Synthesis

| Parameter | Value/Condition | Rationale/Comment |

| Solvent | Absolute Ethanol | Good solubility for reactants; appropriate boiling point for reflux. |

| Temperature | Reflux (~78 °C) | Provides sufficient activation energy for the reaction to proceed at a reasonable rate. |

| Reaction Time | 2 - 4 hours | Typically sufficient for completion; should be monitored by TLC. |

| Molar Ratio | ~1:1 (Thiopropionamide:Haloketone) | Stoichiometric reaction. A slight excess of the haloketone can be used. |

| Typical Yield | 80 - 90% | The reaction is generally high-yielding.[6] |

Step 2: Saponification to 2-Ethylthiazole-4-carboxylic acid

Principle & Causality

Saponification is the hydrolysis of an ester under basic conditions. This method is preferred over acid-catalyzed hydrolysis because the reaction is irreversible.[7] The hydroxide ion acts as a nucleophile, attacking the electrophilic carbonyl carbon of the ester. The resulting carboxylate salt is deprotonated and thus unreactive towards the alcohol, driving the reaction to completion. A final acidification step is required to protonate the carboxylate and yield the free carboxylic acid.[8]

Experimental Protocol

-

Reaction Setup : In a round-bottom flask, dissolve the crude or purified ethyl 2-ethylthiazole-4-carboxylate from Step 1 in ethanol or methanol.

-

Hydrolysis : Add an aqueous solution of sodium hydroxide (NaOH) or potassium hydroxide (KOH) (1.5 - 2.0 eq).

-

Heating : Heat the mixture to reflux for 1-3 hours. Monitor the disappearance of the starting ester by TLC.[8]

-

Cooling & Concentration : Once the reaction is complete, cool the mixture to room temperature and remove the alcohol solvent via rotary evaporation.

-

Acidification : Cool the remaining aqueous solution in an ice bath and carefully acidify by the dropwise addition of concentrated hydrochloric acid (HCl) until the pH is approximately 2-3.[9]

-

Isolation : The 2-Ethylthiazole-4-carboxylic acid will precipitate as a solid. Collect the solid by vacuum filtration, wash with cold water to remove inorganic salts, and dry under vacuum.[10]

Data Summary: Saponification

| Parameter | Value/Condition | Rationale/Comment |

| Reagent | NaOH or KOH (aq) | Strong base for irreversible hydrolysis. |

| Molar Ratio | 1.5 - 2.0 eq of base | An excess of base ensures complete reaction. |

| Solvent | Ethanol/Water | Co-solvent system to ensure miscibility of the ester and aqueous base. |

| Temperature | Reflux | Increases the rate of hydrolysis. |

| Acidification | Concentrated HCl | To protonate the carboxylate salt and precipitate the free acid. |

| Typical Yield | >90% | This step is typically very high-yielding.[9] |

Step 3: Formation of Hydrochloride Salt

Principle & Causality

The final step involves converting the free carboxylic acid into its hydrochloride salt. This is often done to improve the compound's stability, crystallinity, and handling properties. It is a straightforward acid-base reaction where the nitrogen atom on the thiazole ring can be protonated, or more commonly for stability, the compound is simply formulated with HCl. The salt form is often preferred for pharmaceutical applications.

Experimental Protocol

-

Dissolution : Suspend the dry 2-Ethylthiazole-4-carboxylic acid in a suitable anhydrous solvent like diethyl ether, acetone, or ethyl acetate.[11]

-

Acidification : Slowly add a solution of hydrogen chloride in the chosen solvent (e.g., HCl in diethyl ether) or bubble anhydrous HCl gas through the solution with stirring. Alternatively, add a slight excess of concentrated aqueous HCl to a solution of the acid in a miscible solvent like acetone.[11]

-

Precipitation : The hydrochloride salt will typically precipitate out of the solution. The mixture may need to be stirred at room temperature or cooled to complete the precipitation.

-

Isolation : Collect the solid product by vacuum filtration.

-

Washing & Drying : Wash the collected salt with a small amount of the cold anhydrous solvent (e.g., diethyl ether) to remove any unreacted free acid. Dry the final product, this compound, under vacuum.

Data Summary: Salt Formation

| Parameter | Value/Condition | Rationale/Comment |

| Reagent | Anhydrous HCl (gas or solution) or Conc. HCl | Source of the chloride counter-ion. |

| Solvent | Diethyl Ether, Acetone, Ethyl Acetate | Anhydrous solvent in which the salt is poorly soluble, facilitating precipitation. |

| Temperature | 0 °C to Room Temperature | Lower temperatures often improve the yield of the precipitated salt. |

| Typical Yield | Quantitative | This is typically a high-yield conversion. |

Alternative Synthetic Route

An alternative, though more complex, route to the thiazole-4-carboxylic acid core involves starting from L-cysteine. This pathway includes condensation with formaldehyde to form a thiazolidine ring, followed by esterification and subsequent oxidation (e.g., with MnO₂) to create the aromatic thiazole ring.[9] While elegant, the Hantzsch synthesis is generally more direct and higher-yielding for this specific target molecule.

Safety & Handling

-

Thioamides : Thioamides are toxic and should be handled in a well-ventilated fume hood.

-

α-Haloketones (Ethyl Bromopyruvate) : These are lachrymators and are corrosive. Always wear appropriate personal protective equipment (PPE), including gloves and safety goggles.

-

Reagents : Handle strong acids (HCl), bases (NaOH), and flammable solvents (ethanol, ether) with appropriate care and according to standard laboratory safety procedures.

References

-

Organic Syntheses Procedure. 4-Thiazolecarboxylic acid, ethyl ester. Available from: [Link]

- US Patent US4391979A. Process for the preparation of (2-amino-thiazol-4yl)-acetic acid hydrochloride.

-

Cook, A. et al. (2015). Accelerated Hantzsch electrospray synthesis with temporal control of reaction intermediates. PMC - NIH. Available from: [Link]

-

Shukla, A. P., & Verma, V. (2022). A Systematic Review On Thiazole Synthesis And Biological Activities. Kuey. Available from: [Link]

- Chinese Patent CN104163802A. 2-aminothiazole-4-ethyl formate preparation method.

-

Al-Hourani, B. (2018). New methods for the rapid synthesis of thiazoles. University of Sussex - Figshare. Available from: [Link]

- World Intellectual Property Organization Patent WO2012032528A2. Improved process to prepare ethyl 4-methyl-2-(4-(2-methylpropyloxy)-3-cyanophenyl)-5-thiazolecarboxylate.

-

Organic Chemistry Portal. Thioamide synthesis by thionation. Available from: [Link]

-

Organic Syntheses Procedure. 2,4-Dimethylthiazole. Available from: [Link]

- Chinese Patent CN102372680A. A kind of method for preparing thiazole-4-carboxylic acid.

-

Li, J. et al. (2012). Efficient and Eco-Friendly Preparation of 4-Methyl-5-formyl-thiazole. PMC - NIH. Available from: [Link]

-

Al-Ayed, A. S. (2017). Green approach for synthesis of bioactive Hantzsch 1,4-dihydropyridine derivatives based on thiophene moiety via multicomponent reaction. PMC - NIH. Available from: [Link]

-

L'Abbate, F. et al. (2001). Thio acid/azide amidation: an improved route to N-acyl sulfonamides. PubMed. Available from: [Link]

-

Zhang, W. et al. (2020). Ring-contraction of hantzsch esters and their derivatives to pyrroles via electrochemical extrusion of ethyl acetate out of aromatic rings. Green Chemistry (RSC Publishing). Available from: [Link]

-

Grixti, N. et al. (2020). One-pot multicomponent green Hantzsch synthesis of 1,2-dihydropyridine derivatives with antiproliferative activity. Beilstein Journals. Available from: [Link]

-

Moody, C. J., & Roff, G. J. (2013). Total synthesis of the thiopeptide antibiotic amythiamicin D. PubMed. Available from: [Link]

-

Clark, J. (2015). Hydrolysis of esters. Chemguide. Available from: [Link]

-

Chempedia - LookChem. General procedures for the purification of Carboxylic acids. Available from: [Link]

-

PubChem. Ethyl 2-aminothiazole-4-carboxylate. Available from: [Link]

-

White, R. H. (1990). Widespread occurrence of 2-acetylthiazole-4-carboxylic acid in biological material. PubMed. Available from: [Link]

-

Zhang, L. et al. (2017). Facile synthesis and properties of thioamide-containing polymers. RSC Publishing. Available from: [Link]

Sources

- 1. Accelerated Hantzsch electrospray synthesis with temporal control of reaction intermediates - PMC [pmc.ncbi.nlm.nih.gov]

- 2. orgsyn.org [orgsyn.org]

- 3. Thioamide synthesis by thionation [organic-chemistry.org]

- 4. Facile synthesis and properties of thioamide-containing polymers - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]

- 5. Green approach for synthesis of bioactive Hantzsch 1,4-dihydropyridine derivatives based on thiophene moiety via multicomponent reaction - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Page loading... [guidechem.com]

- 7. chemguide.co.uk [chemguide.co.uk]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. CN102372680A - A kind of method for preparing thiazole-4-carboxylic acid - Google Patents [patents.google.com]

- 10. General procedures for the purification of Carboxylic acids - Chempedia - LookChem [lookchem.com]

- 11. WO2012032528A2 - Improved process to prepare ethyl 4-methyl-2-(4-(2-methylpropyloxy)-3-cyanophenyl)-5-thiazolecarboxylate - Google Patents [patents.google.com]

Starting materials for 2-Ethylthiazole-4-carboxylic acid hydrochloride

An In-Depth Technical Guide to the Starting Materials for the Synthesis of 2-Ethylthiazole-4-carboxylic acid Hydrochloride

Introduction

This compound is a heterocyclic building block of significant interest to the pharmaceutical and specialty chemical industries. Its structure, featuring a substituted thiazole core, is a key pharmacophore in various biologically active molecules. The strategic synthesis of this compound hinges on the judicious selection of appropriate starting materials, which dictates the efficiency, scalability, and economic viability of the manufacturing process. This guide provides a detailed examination of the principal and alternative starting materials for its synthesis, grounded in established chemical principles and field-proven methodologies.

Part 1: The Principal Synthetic Route via Hantzsch Thiazole Synthesis

The most reliable and widely employed method for constructing the 2-substituted thiazole-4-carboxylate core is the Hantzsch thiazole synthesis.[1][2] This classic condensation reaction provides a direct and high-yielding pathway to the thiazole ring system.[2] The core transformation involves the cyclization of a thioamide with an α-halocarbonyl compound.[1]

Core Principle & Mechanistic Insight

The Hantzsch synthesis is a robust method for creating a wide variety of thiazole derivatives.[3] The reaction mechanism initiates with a nucleophilic attack by the sulfur atom of the thioamide on the electrophilic carbon of the α-halocarbonyl, followed by an intramolecular cyclization and dehydration to form the aromatic thiazole ring.[2]

The selection of starting materials is governed by the principles of retrosynthesis, breaking down the target molecule into readily available precursors. For 2-Ethylthiazole-4-carboxylic acid, the disconnection points logically suggest a thioamide to provide the C2-ethyl group and an α-halo ketoester to build the C4-carboxylate portion of the ring.

Diagram 1: Retrosynthetic Analysis

Caption: Retrosynthetic approach for 2-Ethylthiazole-4-carboxylic acid.

Starting Material 1: Propanethioamide (Thiopropionamide)

Propanethioamide is the designated precursor for introducing the ethyl group at the 2-position of the thiazole ring.

-

Chemical Structure: CH₃CH₂C(S)NH₂

-

Role in Synthesis: It provides the N-C-S fragment required for the thiazole ring formation. The ethyl group attached to the carbonyl carbon of the thioamide becomes the substituent at the C2 position of the final product.

-

Causality of Selection: The choice of propanethioamide is direct and unambiguous. The Hantzsch synthesis reliably incorporates the thioamide's R-group (in this case, ethyl) at the 2-position. It is a commercially available or readily synthesized reagent.

Starting Material 2: Ethyl Bromopyruvate

Ethyl bromopyruvate serves as the three-carbon α-halocarbonyl component, forming the C4-C5 backbone of the thiazole ring.

-

Chemical Structure: BrCH₂C(O)COOC₂H₅

-

Role in Synthesis: This molecule provides the electrophilic centers for the cyclization reaction. The α-bromo ketone moiety reacts with the thioamide's sulfur and nitrogen atoms to close the ring. The ester group at the adjacent position becomes the C4-substituent on the thiazole, which can be subsequently hydrolyzed to the desired carboxylic acid.

-

Causality of Selection: Ethyl bromopyruvate is a highly reactive α-halo ketone, making it an excellent electrophile for this condensation.[6] The ester functionality is stable under the initial reaction conditions and serves as a convenient precursor to the carboxylic acid. Its synthesis from ethyl pyruvate is well-documented.[7][8]

Experimental Workflow and Protocol

The synthesis proceeds in three main stages: (1) Hantzsch condensation to form the thiazole ester, (2) Saponification (hydrolysis) of the ester to the carboxylic acid, and (3) Formation of the hydrochloride salt.

Diagram 2: Overall Synthetic Workflow

Caption: Stepwise workflow for the synthesis of the target compound.

Step-by-Step Protocol:

-

Stage 1: Synthesis of Ethyl 2-Ethylthiazole-4-carboxylate

-

To a stirred solution of propanethioamide (1.0 eq) in a suitable solvent such as ethanol or acetonitrile, add ethyl bromopyruvate (1.0-1.1 eq) dropwise at room temperature.

-

Heat the reaction mixture to reflux (approx. 78°C for ethanol) and monitor the reaction progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 2-4 hours.[9]

-

After completion, cool the mixture to room temperature and concentrate under reduced pressure to remove the solvent.

-

Dissolve the residue in an organic solvent like ethyl acetate and wash with a saturated sodium bicarbonate solution and brine to remove any unreacted starting materials and acidic byproducts.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield the crude ethyl 2-ethylthiazole-4-carboxylate, which can be purified by column chromatography if necessary.

-

-

Stage 2: Hydrolysis to 2-Ethylthiazole-4-carboxylic acid

-

Dissolve the crude ester from Stage 1 in a mixture of ethanol and water.

-

Add an aqueous solution of sodium hydroxide (2-3 eq) and heat the mixture to reflux for 1-2 hours until the ester is fully consumed (monitored by TLC).

-

Cool the reaction mixture and concentrate under reduced pressure to remove the ethanol.

-

-

Stage 3: Formation of this compound

-

Cool the aqueous solution containing the sodium salt of the product in an ice bath.

-

Carefully acidify the solution by adding concentrated hydrochloric acid dropwise until the pH is approximately 2-3.[10]

-

The free carboxylic acid will precipitate out of the solution. Collect the solid by vacuum filtration and wash with cold water.

-

To form the hydrochloride salt, dissolve the purified carboxylic acid in a suitable solvent (e.g., diethyl ether or isopropanol) and bubble dry hydrogen chloride gas through the solution, or add a concentrated solution of HCl in a miscible solvent.

-

The hydrochloride salt will precipitate. Collect the solid by filtration, wash with a cold non-polar solvent (e.g., hexane), and dry under vacuum.

-

| Parameter | Stage 1 (Condensation) | Stage 2 (Hydrolysis) | Stage 3 (Salt Formation) |

| Key Reagents | Propanethioamide, Ethyl Bromopyruvate | Sodium Hydroxide | Hydrochloric Acid |

| Solvent | Ethanol or Acetonitrile | Ethanol/Water | Diethyl Ether or Isopropanol |

| Temperature | Reflux (~78°C) | Reflux (~80-90°C) | 0°C to Room Temperature |

| Typical Yield | >85% | >90% | Quantitative |

Part 2: Alternative Synthetic Strategy from L-Cysteine

An alternative, "greener" approach to the thiazole-4-carboxylic acid core utilizes readily available amino acid precursors. A patented method describes the synthesis of the parent thiazole-4-carboxylic acid from L-cysteine hydrochloride and formaldehyde.[10] This concept can be logically extended to the synthesis of the 2-ethyl derivative.

Core Principle & Proposed Adaptation

This pathway involves the condensation of L-cysteine with an aldehyde to form a thiazolidine intermediate, which is subsequently oxidized to the aromatic thiazole.

-

Proposed Starting Materials: L-cysteine hydrochloride and Propionaldehyde .

-

Rationale: L-cysteine provides the S-C5-C4-N backbone, including the chiral center that is aromatized in the final step. Propionaldehyde would react with the amine and thiol groups to form the C2 of the ring, incorporating the required ethyl substituent.

Diagram 3: Proposed L-Cysteine-Based Synthesis

Caption: Proposed alternative synthesis starting from L-cysteine.

This route offers potential advantages in terms of atom economy and the use of bio-renewable starting materials. However, the oxidation step requires careful optimization to achieve high yields without side reactions.

Conclusion

The synthesis of this compound is most reliably achieved via the Hantzsch thiazole synthesis. The selection of propanethioamide and ethyl bromopyruvate as starting materials provides a direct, high-yielding, and scalable route to the target compound. This pathway is underpinned by a well-understood mechanism and straightforward experimental procedures. While alternative routes, such as those starting from L-cysteine, present intriguing possibilities for green chemistry, the Hantzsch synthesis remains the gold standard for researchers and drug development professionals requiring efficient and predictable access to this valuable heterocyclic building block.

References

-

Organic Chemistry Portal. (2024). Synthesis of thiazoles. Retrieved from [Link]

- Kuzu, E., et al. (2025). Synthesis of thiazole-integrated pyrrolotriazinones: evaluations of cytotoxicity and effects on PI3K levels in cancer cells. TURK J CHEM.

- Rapid and Efficient Synthesis of 4-substituted 2-amino Thiazole Using Copper Silicate as a Heterogeneous Reusable Catalyst. (2022). Letters in Applied NanoBioScience.

- CN104163802A - 2-aminothiazole-4-ethyl formate preparation method. (2014).

- Environmentally Benign Synthetic Approaches for the Synthesis of Thiazole Deriv

- Bramley, S. E., et al. (1987). The Hantzsch thiazole synthesis under acidic conditions: change of regioselectivity. Journal of the Chemical Society, Perkin Transactions 1.

-

Chem Help Asap. (n.d.). Hantzsch Thiazole Synthesis. Retrieved from [Link]

- Efficient Synthesis of Hydroxy-Substituted 2-Aminobenzo[d]thiazole-6-carboxylic Acid Derivatives as New Building Blocks in Drug Discovery. (2018). Molecules.

- CN102372680A - A kind of method for preparing thiazole-4-carboxylic acid. (2012).

- US3274207A - Processes for preparing thiazole carboxylic acids. (1966).

- Al-Balas, Q., et al. (2009). Identification of 2-Aminothiazole-4-Carboxylate Derivatives Active against Mycobacterium tuberculosis H37Rv and the β-Ketoacyl-ACP Synthase mtFabH. PLoS ONE.

- Synthesis and biological activities of novel 2-amino-1,3-thiazole-4-carboxylic acid derivatives. (2025).

- Synthesis and Biological Evaluation of New Substituted Hantzsch Thiazole Derivatives from Environmentally Benign One-Pot Synthesis Using Silica Supported Tungstosilisic Acid as Reusable Catalyst. (2016). Molecules.

- Thiazolecarboxylic Acid Derivatives. Part 1. N-Substituted 2-Amino-4-methylthiazole-5-carboxylic Acid Derivatives. (2016).

- Synthesis of Hantzsch thiazole derivatives under solvent free conditions. (2009). E-Journal of Chemistry.

-

ChemHelpASAP. (2020, November 5). Hantzsch thiazole synthesis - laboratory experiment. YouTube. Retrieved from [Link]

- WO2000026177A1 - Synthesis of ethyl bromopyruvate. (2000).

-

PubChem. (n.d.). Ethyl bromopyruvate. Retrieved from [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. (2025). Ethyl Bromopyruvate: A Comprehensive Overview. Retrieved from [Link]

Sources

- 1. bepls.com [bepls.com]

- 2. chemhelpasap.com [chemhelpasap.com]

- 3. Synthesis and Biological Evaluation of New Substituted Hantzsch Thiazole Derivatives from Environmentally Benign One-Pot Synthesis Using Silica Supported Tungstosilisic Acid as Reusable Catalyst - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Ethyl bromopyruvate technical grade, 90 70-23-5 [sigmaaldrich.com]

- 5. Ethyl bromopyruvate | C5H7BrO3 | CID 66144 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. nbinno.com [nbinno.com]

- 7. WO2000026177A1 - Synthesis of ethyl bromopyruvate - Google Patents [patents.google.com]

- 8. Page loading... [wap.guidechem.com]

- 9. Ethyl 2-amino-1,3-thiazole-4-carboxylate | 5398-36-7 [chemicalbook.com]

- 10. CN102372680A - A kind of method for preparing thiazole-4-carboxylic acid - Google Patents [patents.google.com]

A Spectroscopic Guide to 2-Ethylthiazole-4-carboxylic acid hydrochloride: Structure Elucidation and Data Interpretation

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the spectroscopic properties of 2-Ethylthiazole-4-carboxylic acid hydrochloride. As a compound of interest in medicinal chemistry and drug development, a thorough understanding of its structural features is paramount. This document outlines the theoretical basis and practical application of key spectroscopic techniques—Infrared (IR) Spectroscopy, Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C), and Mass Spectrometry (MS)—for the unequivocal identification and characterization of this molecule. Detailed experimental protocols, data interpretation, and predicted spectral data are presented to serve as a valuable resource for researchers.

Introduction

This compound belongs to the thiazole class of heterocyclic compounds, which are integral scaffolds in numerous pharmaceuticals due to their diverse biological activities. The presence of the ethyl group at the 2-position and the carboxylic acid at the 4-position of the thiazole ring, along with its formulation as a hydrochloride salt, imparts specific physicochemical properties that are crucial for its biological function and formulation. Accurate structural elucidation through spectroscopic methods is a fundamental requirement in the synthesis, quality control, and mechanistic studies of such compounds. This guide provides a detailed analysis of the expected spectroscopic data for this compound, based on established principles and data from analogous structures.

Molecular Structure

The molecular structure of this compound is characterized by a five-membered thiazole ring containing a sulfur and a nitrogen atom. An ethyl group is attached to the carbon atom at position 2, and a carboxylic acid group is at position 4. The hydrochloride salt form indicates that the basic nitrogen of the thiazole ring is protonated.

Figure 2. General workflow for NMR spectroscopy.

Predicted ¹H NMR Spectral Data (in DMSO-d₆)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~13.5 | Singlet (broad) | 1H | COOH |

| ~8.5 | Singlet | 1H | H5 (thiazole ring) |

| ~3.2 | Quartet | 2H | -CH₂- |

| ~1.4 | Triplet | 3H | -CH₃ |

Interpretation of the ¹H NMR Spectrum

The ¹H NMR spectrum is expected to show four distinct signals. The most downfield signal, a broad singlet around 13.5 ppm, is characteristic of the acidic proton of the carboxylic acid. The singlet at approximately 8.5 ppm corresponds to the proton at the 5-position of the thiazole ring. The ethyl group will give rise to a quartet at around 3.2 ppm for the methylene (-CH₂-) protons, coupled to the adjacent methyl protons, and a triplet at around 1.4 ppm for the methyl (-CH₃) protons, coupled to the methylene protons. The integration values will confirm the number of protons in each environment.

Predicted ¹³C NMR Spectral Data (in DMSO-d₆)

| Chemical Shift (δ, ppm) | Assignment |

| ~170 | C=O (carboxylic acid) |

| ~165 | C2 (thiazole ring) |

| ~145 | C4 (thiazole ring) |

| ~125 | C5 (thiazole ring) |

| ~25 | -CH₂- |

| ~12 | -CH₃ |

Interpretation of the ¹³C NMR Spectrum

The ¹³C NMR spectrum is predicted to show six signals. The carbonyl carbon of the carboxylic acid will be the most downfield signal, around 170 ppm. The three carbons of the thiazole ring will have distinct chemical shifts, with C2 and C4 being the most deshielded due to their proximity to the heteroatoms. The two carbons of the ethyl group will appear in the upfield region of the spectrum.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in confirming its identity and structure. For this compound, electrospray ionization (ESI) would be a suitable technique.

Experimental Protocol: Electrospray Ionization Mass Spectrometry (ESI-MS)

-

Prepare a dilute solution of the sample in a suitable solvent (e.g., methanol or acetonitrile/water).

-

Infuse the sample solution into the ESI source of the mass spectrometer.

-

Acquire the mass spectrum in positive ion mode to observe the protonated molecule [M+H]⁺.

-

If desired, perform tandem mass spectrometry (MS/MS) on the [M+H]⁺ ion to obtain fragmentation information.

Predicted Mass Spectral Data

-

Molecular Weight of the free base (C₆H₇NO₂S): 157.19 g/mol

-

Expected [M+H]⁺ ion: m/z 158.03

Interpretation of the Mass Spectrum and Fragmentation

In positive ion ESI-MS, the base peak is expected to be the protonated molecule [M+H]⁺ at m/z 158. The fragmentation of this ion in an MS/MS experiment would likely involve the loss of small, stable molecules.

Figure 3. Predicted major fragmentation pathways for the [M+H]⁺ ion of 2-Ethylthiazole-4-carboxylic acid.

Key fragmentation pathways could include:

-

Loss of CO₂ (decarboxylation): [M+H - CO₂]⁺ at m/z 114.

-

Loss of H₂O: [M+H - H₂O]⁺ at m/z 140.

-

Loss of ethylene (C₂H₄) from the ethyl group: [M+H - C₂H₄]⁺ at m/z 130.

Conclusion

The spectroscopic techniques of IR, NMR (¹H and ¹³C), and mass spectrometry provide a powerful and complementary suite of tools for the comprehensive structural elucidation of this compound. This guide has detailed the expected spectral data and their interpretation, offering a foundational reference for researchers working with this compound and related thiazole derivatives. The provided protocols and analyses are designed to ensure scientific integrity and facilitate the accurate characterization of this important chemical entity.

References

- Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy. Cengage Learning.

- Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds. John Wiley & Sons.

-

PubChem. (n.d.). Thiazole-4-carboxylic acid. Retrieved from [Link]

-

NIST. (n.d.). Thiazole, 2-ethyl-. In NIST Chemistry WebBook. Retrieved from [Link]

-

ResearchGate. (n.d.). Synthesis, spectroscopic characterization and crystallographic behavior of ethyl 2-(4-methyl-(2-benzylidenehydrazinyl))thiazole-4-carboxylate: Experimental and theoretical (DFT) studies. Retrieved from [Link]

-

MDPI. (2022). Identification and Determination of 1,3-Thiazinane-4-carboxylic Acid in Human Urine—Chromatographic Studies. Retrieved from [Link]

An In-Depth Technical Guide to the NMR Analysis of 2-Ethylthiazole-4-carboxylic acid Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of the Nuclear Magnetic Resonance (NMR) analysis of 2-Ethylthiazole-4-carboxylic acid hydrochloride. As a molecule of interest in medicinal chemistry and drug development, a thorough understanding of its structural properties is paramount. NMR spectroscopy serves as a powerful tool for elucidating the chemical structure and purity of this compound. This document will delve into the theoretical and practical aspects of both ¹H and ¹³C NMR spectroscopy as applied to this specific molecule, offering field-proven insights into experimental design, data interpretation, and potential analytical challenges.

Introduction: The Structural Significance of this compound

2-Ethylthiazole-4-carboxylic acid is a heterocyclic compound featuring a thiazole ring substituted with an ethyl group at the 2-position and a carboxylic acid at the 4-position. The hydrochloride salt form implies the presence of a protonated site, which significantly influences the molecule's electronic environment and, consequently, its NMR spectrum. The thiazole moiety is a common scaffold in many biologically active compounds, exhibiting a wide range of pharmacological activities. Therefore, unambiguous structural confirmation is a critical step in its synthesis and application.

The molecular structure, with key atoms numbered for NMR assignment purposes, is presented below. The protonation is expected to occur at the nitrogen atom of the thiazole ring, the most basic site in the molecule.

Figure 1: Structure of this compound with atom numbering for NMR assignments.

Experimental Protocol: Acquiring High-Quality NMR Spectra

The quality of the NMR data is fundamentally dependent on the experimental setup. The following protocol outlines the key steps for obtaining reliable ¹H and ¹³C NMR spectra for this compound.

Sample Preparation

The choice of solvent is critical, especially for a carboxylic acid hydrochloride. Deuterated dimethyl sulfoxide (DMSO-d₆) is a highly suitable solvent for this analysis. Its polar nature ensures the solubility of the salt, and its high boiling point allows for variable temperature studies if needed. Furthermore, the acidic protons of the carboxylic acid and the protonated thiazole ring are readily observable in DMSO-d₆, whereas they would undergo rapid exchange with deuterium in solvents like D₂O, leading to signal broadening or disappearance.[1][2]

Step-by-Step Protocol:

-

Weighing: Accurately weigh approximately 5-10 mg of this compound.

-

Dissolution: Transfer the sample to a clean, dry NMR tube.

-

Solvent Addition: Add approximately 0.6 mL of DMSO-d₆ containing a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).

-

Homogenization: Cap the NMR tube and gently vortex or sonicate until the sample is completely dissolved.

-

Filtering (Optional): If any particulate matter is visible, filter the solution through a small plug of glass wool into a fresh NMR tube.

Figure 3: Hierarchy of NMR experiments for structural elucidation.

Trustworthiness and Self-Validation of the Described Protocols

The protocols and interpretations presented in this guide are designed to be self-validating. The combined use of ¹H and ¹³C NMR, along with 2D correlation experiments, creates a robust dataset where assignments from one experiment can be confirmed by another. For instance, the ethyl group identified by its characteristic splitting pattern in the ¹H NMR spectrum should show the expected correlations in COSY, HSQC, and HMBC spectra. Any deviation from these expected correlations would indicate either an incorrect assignment or an unexpected molecular structure, prompting further investigation. This multi-faceted approach ensures a high degree of confidence in the final structural determination.

Conclusion

The NMR analysis of this compound is a powerful method for its structural characterization. A systematic approach, beginning with proper sample preparation and followed by the acquisition and interpretation of 1D and 2D NMR spectra, allows for the unambiguous assignment of all proton and carbon signals. The insights provided in this guide, from experimental causality to data interpretation, are intended to equip researchers with the necessary knowledge to confidently perform and interpret the NMR analysis of this important heterocyclic compound.

References

-

Roberts, J. D. (1961). An Introduction to the Analysis of Spin-Spin Splitting in High-Resolution Nuclear Magnetic Resonance Spectra. W. A. Benjamin. [Link]

-

Synthesis, spectroscopic characterization and crystallographic behavior of ethyl 2-(4-methyl-(2-benzylidenehydrazinyl))thiazole-4-carboxylate: Experimental and theoretical (DFT) studies. (2018). ResearchGate. [Link]

-

Synthesis and Structure Determination of Substituted Thiazole Derivatives as EGFR/BRAFV600E Dual Inhibitors Endowed with Antiproliferative Activity. (2023). National Institutes of Health. [Link]

-

Thiazolecarboxylic Acid Derivatives. Part 1. N-Substituted 2-Amino-4-methylthiazole-5-carboxylic Acid Derivatives. (2004). ResearchGate. [Link]

- Structural environments of carboxyl groups in natural organic molecules from terrestrial systems. Part 2: 2D NMR spectroscopy. (2007). Geochimica et Cosmochimica Acta.

-

Video: NMR and Mass Spectroscopy of Carboxylic Acids. (n.d.). JoVE. [Link]

-

Spectroscopy of Carboxylic Acids and Nitriles. (2021). Chemistry LibreTexts. [Link]

-

¹³C-NMR Studies of Some Heterocyclically Substituted Chromones. (2004). Asian Journal of Chemistry. [Link]

-

Spectroscopy of Carboxylic Acids and Nitriles. (n.d.). NC State University Libraries. [Link]

-

13C NMR Chemical Shifts. (2021). Oregon State University. [Link]

Sources

An In-Depth Technical Guide to the Infrared Spectroscopy of 2-Ethylthiazole-4-carboxylic acid Hydrochloride

This technical guide provides a comprehensive analysis of the principles and techniques for acquiring and interpreting the Fourier-Transform Infrared (FTIR) spectrum of 2-Ethylthiazole-4-carboxylic acid hydrochloride. Tailored for researchers, scientists, and professionals in drug development, this document elucidates the causal relationships behind experimental choices and provides a robust framework for structural verification.

The Analyte: Structural & Vibrational Considerations

This compound is a heterocyclic compound featuring several key functional groups that give rise to a distinct and informative infrared spectrum. The hydrochloride form introduces significant electronic and structural changes that are critical for accurate spectral interpretation.

-

Thiazolium Ring : The thiazole ring is a five-membered aromatic heterocycle. In the hydrochloride salt, the lone pair of electrons on the ring's nitrogen atom is protonated, forming a thiazolium cation. This protonation (N⁺-H) and the resulting positive charge influence the vibrational modes of the entire ring system.

-

Carboxylic Acid (-COOH) : This group is responsible for some of the most characteristic bands in the IR spectrum, notably the carbonyl (C=O) stretch and the hydroxyl (O-H) stretch. In the solid state, extensive intermolecular hydrogen bonding is expected, which profoundly affects the position and shape of these absorption bands.[1]

-

Ethyl Group (-CH₂CH₃) : This saturated alkyl substituent gives rise to characteristic aliphatic C-H stretching and bending vibrations.

-

Chloride Anion (Cl⁻) : As a counter-ion, the chloride anion does not have its own vibrational signature in the mid-IR region but plays a crucial role in the crystal lattice and hydrogen-bonding network, influencing the vibrations of the cation.

Caption: Structure of this compound.

Experimental Protocol: Acquiring a High-Quality IR Spectrum

The quality of an IR spectrum is fundamentally dependent on meticulous sample preparation. As a solid organic salt, this compound can be analyzed using several reliable methods. Attenuated Total Reflectance (ATR) is often preferred for its simplicity and reproducibility.

Recommended Method: Attenuated Total Reflectance (ATR-FTIR)

This technique is ideal for powdered solids and requires minimal sample preparation.

Protocol:

-

Crystal Cleaning : Ensure the ATR crystal (typically diamond or zinc selenide) is immaculately clean. Wipe the surface with a soft tissue dampened with a volatile solvent like isopropanol or ethanol and allow it to dry completely.

-

Background Spectrum : Acquire a background spectrum of the empty, clean ATR crystal. This is a critical self-validating step that accounts for atmospheric (CO₂, H₂O) and instrument-related absorptions.

-

Sample Application : Place a small amount of the finely powdered this compound onto the center of the ATR crystal.

-

Apply Pressure : Use the instrument's pressure clamp to apply firm, consistent pressure. This ensures intimate contact between the sample and the crystal surface, which is essential for a strong, high-quality signal.[2][3]

-

Spectrum Acquisition : Collect the sample spectrum. A typical setting involves co-adding 16 to 32 scans at a resolution of 4 cm⁻¹.

-

Post-Analysis Cleaning : Thoroughly clean the crystal and pressure clamp tip after analysis to prevent cross-contamination.

Alternative Method: Potassium Bromide (KBr) Pellet

This traditional transmission method can yield excellent results but requires more skill and caution.

Protocol:

-

Sample Grinding : Add approximately 1-2 mg of the sample to an agate mortar.

-

Matrix Addition : Add ~100-200 mg of dry, IR-grade KBr powder. The KBr must be desiccated, as moisture will introduce a very broad O-H absorption that can obscure key spectral features.[2][4]

-

Homogenization : Gently grind the mixture until it becomes a fine, homogenous powder. Over-grinding can sometimes induce polymorphic changes in the sample.

-

Pellet Pressing : Transfer the powder to a pellet die and press it under high pressure (typically 7-10 tons) using a hydraulic press to form a transparent or translucent pellet.[2]

-

Analysis : Place the pellet in the instrument's sample holder and acquire the spectrum.

Caption: Standard workflow for ATR-FTIR analysis.

Spectral Interpretation: A Detailed Band Assignment

The infrared spectrum of this compound is complex, but it can be systematically interpreted by dividing it into distinct regions corresponding to the vibrations of its constituent functional groups.

| Wavenumber (cm⁻¹) | Intensity | Vibrational Mode Assignment | Rationale & Key Insights |

| 3300 - 2400 | Very Broad, Strong | O-H Stretch (Carboxylic Acid) & N⁺-H Stretch (Thiazolium) | This region is dominated by an exceptionally broad and intense absorption characteristic of the O-H stretch in a hydrogen-bonded carboxylic acid.[5][6] The protonated nitrogen (N⁺-H) stretch also occurs here, further contributing to the band's breadth and complexity. The "messy" appearance with underlying C-H stretches is a hallmark of this structure.[6] |

| 3150 - 3000 | Medium, Sharp (often superimposed on broad O-H) | C-H Stretch (Aromatic, Thiazole Ring) | Aromatic C-H stretches characteristically appear just above 3000 cm⁻¹.[7] This peak corresponds to the C-H bond at position 5 of the thiazole ring. |

| 2980 - 2850 | Medium, Sharp (superimposed on broad O-H) | C-H Stretch (Aliphatic, Ethyl Group) | Asymmetric and symmetric stretching vibrations of the -CH₂- and -CH₃ groups of the ethyl substituent occur below 3000 cm⁻¹. |

| 1730 - 1700 | Strong, Sharp | C=O Stretch (Carboxylic Acid Carbonyl) | This is one of the most intense and diagnostic peaks in the spectrum. Its position indicates a carboxylic acid involved in strong hydrogen bonding, typical of a dimeric or polymeric solid-state structure.[1][5] Conjugation with the thiazole ring may slightly lower the frequency compared to a simple aliphatic carboxylic acid. |